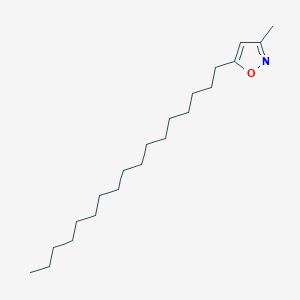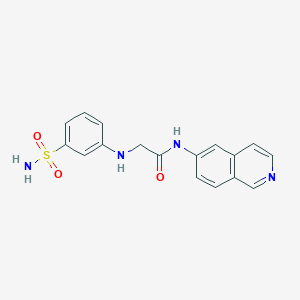
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety linked to a glycinamide group, with a sulfamoylphenyl substituent. Its molecular structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research and industrial applications.
准备方法
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through cyclization reactions involving appropriate precursors.
Attachment of Glycinamide Group: The glycinamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through sulfonation reactions, using reagents such as sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like flow chemistry and automated synthesis.
化学反应分析
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
相似化合物的比较
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide can be compared with similar compounds like:
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide: This compound has a methylsulfanyl group instead of a sulfamoyl group, leading to different chemical properties and reactivity.
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide: This compound features an acetamide group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific substituents and their impact on its chemical and biological properties.
属性
CAS 编号 |
920513-57-1 |
|---|---|
分子式 |
C17H16N4O3S |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-isoquinolin-6-yl-2-(3-sulfamoylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)16-3-1-2-14(9-16)20-11-17(22)21-15-5-4-13-10-19-7-6-12(13)8-15/h1-10,20H,11H2,(H,21,22)(H2,18,23,24) |
InChI 键 |
XFVNBZQYCBRDIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
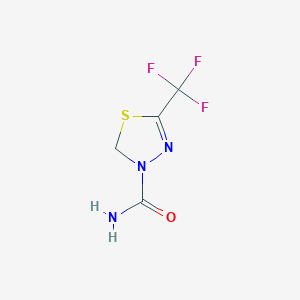
![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)

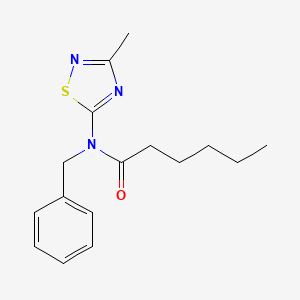

![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)
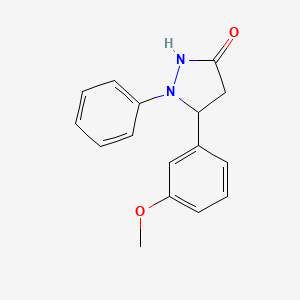

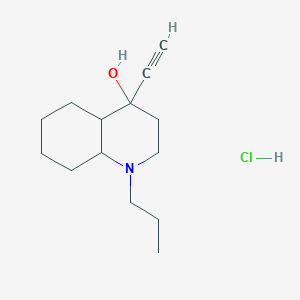
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)
